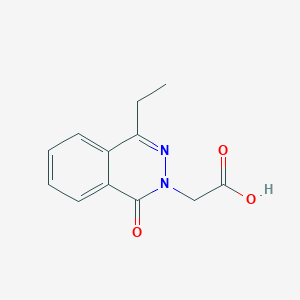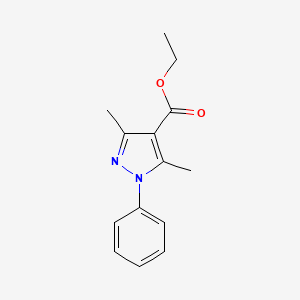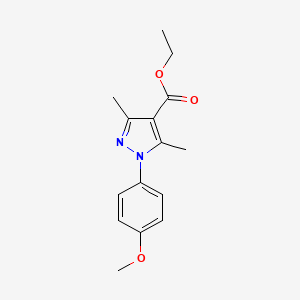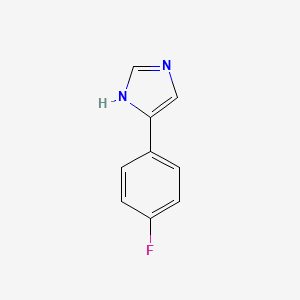![molecular formula C12H14N2O B1297416 8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 126912-70-7](/img/structure/B1297416.png)
8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Vue d'ensemble
Description
8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a chemical compound with the molecular formula C12H14N2O . It has a molecular weight of 202.25 g/mol . The IUPAC name for this compound is 8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole .
Molecular Structure Analysis
The molecular structure of 8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole includes a pyrido[4,3-b]indole core . The InChI code for this compound is InChI=1S/C12H14N2O/c1-15-8-2-3-11-9(6-8)10-7-13-5-4-12(10)14-11/h2-3,6,13-14H,4-5,7H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole include a molecular weight of 202.25 g/mol, a XLogP3-AA of 1.5, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, a rotatable bond count of 1, an exact mass of 202.110613074 g/mol, a monoisotopic mass of 202.110613074 g/mol, a topological polar surface area of 37 Ų, a heavy atom count of 15, and a complexity of 234 .Applications De Recherche Scientifique
Anticancer Research
This compound has been studied for its anticancer properties . Researchers have designed and synthesized derivatives of 8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole by introducing functional groups like alkyl or aralkyl and sulfonyl, which are known pharmacophores in antitumor drugs . These derivatives have shown moderate to excellent antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7, indicating its potential as a novel anticancer agent .
Pharmacological Potentiator for Cystic Fibrosis
In the quest for effective treatments for Cystic Fibrosis (CF), a genetic disease with limited therapeutic options, this compound’s core structure has been identified as a novel chemotype of potentiators . A quantitative structure-activity relationship (QSAR) model study aimed to predict the EC50 value of derivatives, which could lead to the development of new therapeutic agents for CF treatment .
Drug Design and Molecular Docking
The compound has been utilized in drug design, particularly in molecular docking studies. These studies involve simulating the interaction between the compound and a target protein to predict binding affinity and activity. For instance, molecular dynamics simulations have been performed to evaluate the binding stabilities between synthesized derivatives and their receptors, which is crucial in the design of new drugs .
Biological Activity in Alkaloids
8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is structurally related to natural alkaloids, which are known for their diverse biological activities. Research has highlighted the synthesis of indole derivatives, including this compound, as prevalent moieties present in selected alkaloids, emphasizing their significance in cell biology and potential therapeutic applications .
Proteomics Research
This compound is also a specialty product used in proteomics research. It serves as a building block in the synthesis of peptides and proteins for experimental studies, helping to understand protein function and interaction in biological systems .
Environmental Impact Studies
While specific studies on the environmental impact of 8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole are not readily available, compounds of this class are generally evaluated for their stability, degradation, and potential toxicity in environmental systems. This is essential to assess the ecological risks associated with the use and disposal of these compounds .
Propriétés
IUPAC Name |
8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-15-8-2-3-11-9(6-8)10-7-13-5-4-12(10)14-11/h2-3,6,13-14H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQBIEUTTWNYFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20329881 | |
| Record name | 8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20329881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
CAS RN |
126912-70-7 | |
| Record name | 8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20329881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B1297344.png)







